2-Cyano-N'-[(E)-[3-methoxy-4-(prop-2-YN-1-yloxy)phenyl]methylidene]acetohydrazide
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Overview
Description
2-Cyano-N’-[(E)-[3-methoxy-4-(prop-2-YN-1-yloxy)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, and a prop-2-yn-1-yloxy group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N’-[(E)-[3-methoxy-4-(prop-2-YN-1-yloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde with cyanoacetohydrazide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N’-[(E)-[3-methoxy-4-(prop-2-YN-1-yloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
2-Cyano-N’-[(E)-[3-methoxy-4-(prop-2-YN-1-yloxy)phenyl]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyano-N’-[(E)-[3-methoxy-4-(prop-2-YN-1-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **2- (4-chlorophenyl)-N- {2- [3-methoxy-4- (prop-2-yn-1-yloxy)phenyl …
- **4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
2-Cyano-N’-[(E)-[3-methoxy-4-(prop-2-YN-1-yloxy)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N3O3 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-cyano-N-[(E)-(3-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H13N3O3/c1-3-8-20-12-5-4-11(9-13(12)19-2)10-16-17-14(18)6-7-15/h1,4-5,9-10H,6,8H2,2H3,(H,17,18)/b16-10+ |
InChI Key |
JIXLIGIDQLMAQK-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC#N)OCC#C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC#N)OCC#C |
Origin of Product |
United States |
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